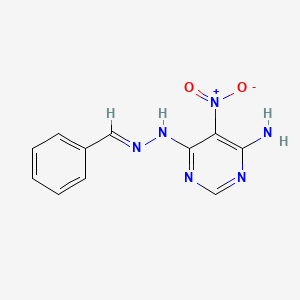

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzylidenehydrazine and nitropyrimidine . Benzylidenehydrazine derivatives are known to exhibit various biological activities . Nitropyrimidines are a class of compounds that have been studied for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions similar to the Knoevenagel Condensation , which is a reaction that forms α,β-unsaturated compounds from carbon acid compounds and aldehydes .Chemical Reactions Analysis

The compound might undergo reactions similar to other benzylidenehydrazine derivatives. For instance, a regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins has been reported .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine is part of a class of compounds that have been explored for their diverse chemical properties and applications in synthesis. The compound is a derivative of 5-nitropyrimidine, which has been a subject of extensive research. For instance, studies have shown the synthesis of nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds (Sedova, Shkurko, & Nekhoroshev, 2002). Another study demonstrated the synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety using nitropolychlorobutadienes as building blocks (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).

Applications in Organic Synthesis

The compound is also relevant in the field of organic synthesis. For example, the synthesis of 2,4,6-trisubstituted pyridines through oxidative Eosin Y photoredox catalysis utilizes similar nitropyrimidine derivatives (Rohokale, Koenig, & Dhavale, 2016). Furthermore, graphene-based photocatalysts have been explored for the reduction of nitro compounds to amines, highlighting the broader context of nitropyrimidine derivatives in catalysis (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Fluorescence and Sensing Applications

The compound's structural similarity to nitropyrimidines suggests potential applications in fluorescence and sensing technologies. For example, fluorescent organic–inorganic hybrid polyphosphazene microspheres, which include nitropyrimidines, have been used for the trace detection of nitroaromatic explosives (Wei, Huang, Chen, Tao, & Tang, 2012).

Aromatic Amination

Aromatic amination, a crucial process in medicinal chemistry, can potentially involve this compound or its derivatives. Studies have shown site-selective arene C-H amination via photoredox catalysis, which could be relevant to such compounds (Romero, Margrey, Tay, & Nicewicz, 2015).

Structural and Supramolecular Studies

The supramolecular and molecular structures of similar compounds have been extensively studied. For instance, symmetrically 4,6-disubstituted 2-aminopyrimidines, including nitrosopyrimidines, have been analyzed for their molecular and supramolecular structures (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Propiedades

IUPAC Name |

4-N-[(E)-benzylideneamino]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2/c12-10-9(17(18)19)11(14-7-13-10)16-15-6-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,16)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKQKDIAPOOGG-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)

![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)

![N-(4-(tert-butyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)